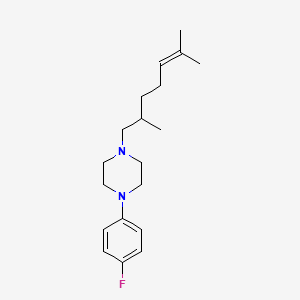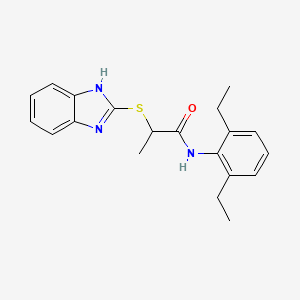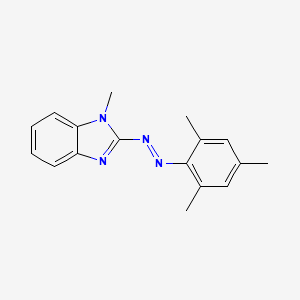![molecular formula C18H25N5O5 B5107957 N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5107957.png)
N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide, also known as NAPA, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Wirkmechanismus
N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide works by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. PARP is activated in response to DNA damage and facilitates the repair of single-strand breaks in DNA. However, excessive activation of PARP can lead to depletion of the cellular energy source, nicotinamide adenine dinucleotide (NAD+), and ultimately cell death. N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide inhibits PARP activity and prevents the depletion of NAD+, leading to improved cell survival.
Biochemical and Physiological Effects:
Inhibition of PARP by N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been shown to have several biochemical and physiological effects. It reduces DNA damage and enhances DNA repair mechanisms, leading to improved cell survival. N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide also reduces inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which allows for precise targeting of this enzyme. It is also relatively stable and can be easily synthesized in large quantities. However, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been found to have some off-target effects, which may limit its use in certain applications.
Zukünftige Richtungen
For N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide research include the development of more potent and selective PARP inhibitors, exploring its potential therapeutic applications in other diseases, and further understanding its mechanism of action.
Synthesemethoden
N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide is synthesized by the reaction of 5-(4-acetyl-1-piperazinyl)-2-nitrobenzoic acid with 4-morpholineethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. Additionally, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide has been investigated for its anti-inflammatory properties in conditions such as colitis and sepsis.
Eigenschaften
IUPAC Name |
N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5/c1-14(24)21-4-6-22(7-5-21)15-2-3-17(23(26)27)16(12-15)19-18(25)13-20-8-10-28-11-9-20/h2-3,12H,4-11,13H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFPIEQCOABCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![2-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5107913.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)

![propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)
![ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate](/img/structure/B5107966.png)

![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)